molecular formula C20H28O11 B1249750 Rossicasin A

Rossicasin A

Cat. No. B1249750
M. Wt: 444.4 g/mol
InChI Key: YCTDNVHNLSTJIK-FMJUDXABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rossicasin A is a natural product found in Boschniakia rossica with data available.

Scientific Research Applications

Genome Editing and CRISPR-Cas9 Systems

Rossicasin A, a compound isolated from Boschniakia rossica, may have implications in the field of genome editing, particularly in the context of CRISPR-Cas9 systems. Studies on CRISPR-Cas9 nucleases, such as those by Ran et al. (2015) and Kleinstiver et al. (2015), have shown significant advancements in genome editing. These advancements could potentially be influenced by the biological activities of compounds like Rossicasin A.

Pharmacological Effects

Rossicasin A has been identified as a phenylpropanoid glycoside with potential pharmacological effects. A study by Wu et al. (2013) on the constituents of Boschniakia rossica, including Rossicasin A, provides insights into its chemical structure and potential biological activities.

Therapeutic Potential

The therapeutic potential of Rossicasin A, particularly in hepatoprotection, has been highlighted in research. Quan et al. (2009) investigated the protective effect of Rossicasin A against carbon tetrachloride-induced hepatotoxicity, suggesting its potential in liver protection and possibly other therapeutic applications.

Biochemical Research

Rossicasin A is also relevant in biochemical research, especially in understanding the mechanisms of caspase activation and inhibition during apoptosis, as discussed by Shi (2002). This link could be crucial for exploring new avenues in cancer research and therapy.

Metabolic Studies

In metabolic studies, compounds like Rossicasin A may play a role in lipid metabolism. Research by Zhang et al. (2013) on the triglyceride accumulation inhibitory effects of phenylpropanoid glycosides from Boschniakia rossica points to potential applications in addressing metabolic disorders.

properties

Product Name

Rossicasin A

Molecular Formula

C20H28O11

Molecular Weight

444.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C20H28O11/c21-11-5-3-10(4-6-11)2-1-7-28-20-18(27)16(25)15(24)13(31-20)9-30-19-17(26)14(23)12(22)8-29-19/h1-6,12-27H,7-9H2/b2-1+/t12-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1

InChI Key

YCTDNVHNLSTJIK-FMJUDXABSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=C(C=C3)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=C(C=C3)O)O)O)O)O)O)O

synonyms

rossicasin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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